N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-3-19(23(28)24-17-8-10-20-21(14-17)30-13-12-29-20)26-22(27)11-9-18(25-26)16-6-4-15(2)5-7-16/h4-11,14,19H,3,12-13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULHMSMVIYBULS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCCO2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide” typically involves multi-step organic reactions. The process may start with the formation of the benzodioxin ring through a cyclization reaction. The pyridazinone moiety can be synthesized via a condensation reaction involving appropriate precursors. The final step would involve coupling the benzodioxin and pyridazinone intermediates with a butanamide chain under specific reaction conditions, such as the presence of a coupling agent and a base.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation might yield quinone derivatives, while reduction could produce dihydropyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The presence of the benzodioxin and pyridazinone moieties suggests potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their unique chemical properties make them suitable for various applications.
Mechanism of Action
The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide” would depend on its specific biological activity. Generally, compounds with similar structures may interact with enzymes, receptors, or other molecular targets, modulating their activity. The benzodioxin ring could interact with hydrophobic pockets, while the pyridazinone moiety might form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyridazinone-Based Butanamides
The closest structural analogs are butanamide derivatives with variations in aryl substituents on the pyridazinone ring (Table 1). These compounds share the same core scaffold but differ in substituent groups, influencing their physicochemical and pharmacological profiles.
Table 1: Comparison of Pyridazinone-Butanamide Derivatives
Key Observations:
Benzodioxin-Containing Derivatives with Varied Linkages
Anti-Inflammatory Carboxylic Acids
The 2,3-dihydro-1,4-benzodioxin subunit is critical in 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid (), which exhibits anti-inflammatory activity comparable to ibuprofen. However, the carboxylic acid group in this compound contrasts with the amide linkage in the target molecule, suggesting differences in bioavailability and target specificity .
Sulfonamide Derivatives
Compounds like N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide () demonstrate antibacterial and lipoxygenase inhibition.
Scaffold Hopping and Pharmacophore Modeling
highlights the significance of the benzodioxin-methylphenyl methanol scaffold in immunomodulators. Despite structural differences, the EGNN model identified high-potency compounds without prior training on similar scaffolds, underscoring the benzodioxin moiety’s versatility in bioactivity .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula: C20H23N3O3
- Molecular Weight: 353.4 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit:
- Dopamine Transporter Inhibition: Similar compounds have demonstrated the ability to inhibit dopamine reuptake, suggesting potential applications in treating conditions like Parkinson's disease and addiction .
- Antioxidant Properties: The presence of the benzodioxin moiety may confer antioxidant effects, which are beneficial in neuroprotective strategies .
In Vitro Studies
In vitro studies have indicated that the compound can modulate neurotransmitter levels effectively. For instance:
- Binding Affinity: Research has shown that derivatives of this compound exhibit significant binding affinity to the dopamine transporter (DAT), with inhibition constants (K_i) in the nanomolar range .
In Vivo Studies
In vivo studies involving animal models have provided insights into the compound's efficacy:
- Locomotor Activity: Behavioral pharmacological testing indicated that certain analogs of this compound can increase locomotor activity in rodents, mimicking the effects of stimulants like cocaine but without producing similar adverse effects .
Case Studies
| Study | Subject | Findings |
|---|---|---|
| Study 1 | Rodent Model | Demonstrated increased locomotor activity and reduced anxiety-like behavior. |
| Study 2 | In Vitro | Showed significant inhibition of dopamine reuptake with K_i values indicating high potency. |
| Study 3 | Neuroprotection Assay | Exhibited antioxidant properties that protect neuronal cells from oxidative stress. |
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield?
The compound is synthesized via multi-step reactions involving:
- Acylation : Coupling of the benzodioxin-6-amine core with activated intermediates (e.g., bromoacetyl derivatives) under basic conditions (pH 8–10, Na₂CO₃) to form amide bonds .
- Cyclization : Formation of the pyridazinone moiety using precursors like 3-(4-methylphenyl)-6-oxopyridazine, often requiring DMF as a solvent and controlled temperatures (60–80°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the final product with >95% purity . Key factors: Solvent polarity, reaction time, and temperature gradients significantly impact yield (typically 50–70% in optimized protocols).
Q. Which analytical techniques are essential for structural validation and purity assessment?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., amide protons at δ 8.2–8.5 ppm, benzodioxin aromatic protons at δ 6.7–7.1 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z calculated for C₂₃H₂₃N₃O₄) .
- TLC Monitoring : Used during synthesis to track reaction progress (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) . Note: IR spectroscopy can corroborate carbonyl stretches (~1650–1700 cm⁻¹) for amide and pyridazinone groups .
Q. What preliminary biological assays are recommended to explore its bioactivity?
- Enzyme Inhibition Assays : Target kinases or proteases due to the pyridazinone moiety’s affinity for ATP-binding pockets. Use fluorescence-based assays (e.g., ADP-Glo™) .
- Cellular Viability Screening : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays at 1–100 µM concentrations .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors, given the compound’s lipophilic aromatic groups .
Advanced Research Questions
Q. How can computational modeling resolve structural ambiguities in reaction intermediates?
- DFT Calculations : Optimize geometries of proposed intermediates (e.g., acylium ions) to predict regioselectivity in cyclization steps .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition-state stability to refine synthetic protocols .
- Docking Studies : Map the compound’s binding to therapeutic targets (e.g., COX-2) to prioritize in vitro assays .
Q. What strategies mitigate contradictions in bioactivity data across in vitro vs. in vivo models?
- Pharmacokinetic Profiling : Measure plasma stability (e.g., t₁/₂ in rodent serum) and metabolite identification (LC-MS/MS) to address bioavailability gaps .
- Tissue Distribution Studies : Use radiolabeled analogs (³H or ¹⁴C) to quantify penetration into target organs .
- Dose-Response Refinement : Apply Hill equation modeling to reconcile EC₅₀ discrepancies between cell-free and cellular assays .
Q. How can researchers design experiments to probe the compound’s mechanism of action?
- CRISPR-Cas9 Knockout Screens : Identify gene targets by correlating compound sensitivity with gene essentiality in haploid cell libraries .
- Chemical Proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to isolate interacting proteins .
- Transcriptomics : RNA-seq analysis of treated cells to map pathway activation (e.g., apoptosis, oxidative stress) .
Methodological Challenges and Solutions
Data Contradiction Analysis Framework
Hypothesis Generation : Identify conflicting results (e.g., IC₅₀ values in enzyme vs. cell assays).
Technical Validation : Repeat assays with standardized protocols (e.g., ATP concentration in kinase assays).
Contextual Factors : Compare experimental conditions (e.g., serum-free vs. serum-containing media).
Meta-Analysis : Use Bayesian statistics to weigh evidence from multiple studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
